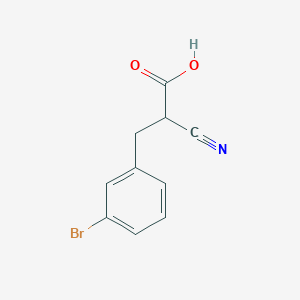

(3-Bromobenzyl)-cyanoacetic acid

Description

BenchChem offers high-quality (3-Bromobenzyl)-cyanoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromobenzyl)-cyanoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-2-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIKMPDZOKMEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (3-Bromobenzyl)-cyanoacetic Acid

Introduction

(3-Bromobenzyl)-cyanoacetic acid, also known as 3-(3-bromophenyl)-2-cyanopropanoic acid, is a multifaceted organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, incorporating a substituted aromatic ring, a nitrile group, and a carboxylic acid moiety, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic or material applications. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various systems.

This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structural characterization of (3-Bromobenzyl)-cyanoacetic acid. As a self-validating system of protocols, this document is designed to guide researchers through the logical workflow of structural elucidation, from fundamental physicochemical property determination to advanced spectroscopic and crystallographic analyses. The causality behind each experimental choice is explained to provide field-proven insights for robust and reliable characterization.

Physicochemical Properties and Synthesis Overview

A foundational step in the analysis of any novel compound is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity.

Table 1: Physicochemical Properties of (3-Bromobenzyl)-cyanoacetic Acid

| Property | Value | Source |

| CAS Number | 948015-61-0 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| InChI | 1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14) | |

| InChIKey | VIIKMPDZOKMEJL-UHFFFAOYSA-N | |

| SMILES | O=C(O)C(CC1=CC=CC(Br)=C1)C#N | [1] |

Synthesis Pathway

While multiple synthetic routes to cyanoacetic acid derivatives exist, a common approach involves the reaction of a substituted benzyl halide with a cyanoacetate.[2][3] For (3-Bromobenzyl)-cyanoacetic acid, a plausible synthesis involves the alkylation of a cyanoacetic acid ester with 3-bromobenzyl bromide, followed by hydrolysis of the ester.

Caption: Plausible synthesis route for (3-Bromobenzyl)-cyanoacetic acid.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic techniques are indispensable for elucidating the structural connectivity and functional groups present in a molecule. A combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For (3-Bromobenzyl)-cyanoacetic acid, the IR spectrum is predicted to exhibit several key absorption bands.

Table 2: Predicted IR Absorption Bands for (3-Bromobenzyl)-cyanoacetic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[4][5] |

| C-H (Aromatic) | 3100-3000 | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methylene (CH₂) and methine (CH) groups. |

| C≡N (Nitrile) | 2260-2240 | The carbon-nitrogen triple bond stretch is a sharp and intense peak.[6][7] |

| C=O (Carboxylic Acid) | 1760-1690 | The carbonyl stretch is a strong, sharp absorption. Its position can be influenced by hydrogen bonding.[4][5][8] |

| C=C (Aromatic) | 1600-1450 | Stretching vibrations within the benzene ring. |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration of the carbon-oxygen single bond.[8] |

| C-Br (Aryl Halide) | 1075-1030 | Carbon-bromine stretching vibration. |

-

Sample Preparation: A small amount of the solid (3-Bromobenzyl)-cyanoacetic acid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure determination.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for (3-Bromobenzyl)-cyanoacetic Acid

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10-13 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| Ar-H | 7.2-7.8 | Multiplet | 4H | Protons on the brominated benzene ring will exhibit complex splitting patterns due to their different chemical environments and couplings. |

| -CH(CN)- | 4.0-4.5 | Triplet | 1H | The methine proton is coupled to the adjacent methylene protons. |

| -CH₂- | 3.2-3.6 | Doublet | 2H | The methylene protons are coupled to the adjacent methine proton. |

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for (3-Bromobenzyl)-cyanoacetic Acid

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 165-185 | The carboxyl carbon is significantly deshielded.[4] |

| Ar-C | 120-140 | Carbons of the benzene ring. The carbon attached to the bromine will be in the lower end of this range. |

| -C≡N | 115-130 | The nitrile carbon has a characteristic chemical shift.[4] |

| -CH(CN)- | 40-50 | The methine carbon is attached to two electron-withdrawing groups. |

| -CH₂- | 30-40 | The methylene carbon. |

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromobenzyl)-cyanoacetic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Table 5: Predicted Key Mass Spectrometry Fragments for (3-Bromobenzyl)-cyanoacetic Acid

| m/z | Fragment | Rationale |

| 253/255 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio). |

| 208/210 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 170 | [M - Br - H]⁺ | Loss of a bromine atom and a hydrogen atom. |

| 169/171 | [C₇H₆Br]⁺ | Bromobenzyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Caption: Predicted mass spectrometry fragmentation pathway.

Crystallographic Analysis: The Definitive 3D Structure

While spectroscopic methods provide excellent information on connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography

This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's properties and behavior.

-

Crystal Growth: High-quality single crystals of (3-Bromobenzyl)-cyanoacetic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[9]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[10] The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are then refined to achieve the best fit with the experimental data.[11]

-

Data Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions. The presence of hydrogen-bonded dimers, a common feature of carboxylic acids, can be confirmed.

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The comprehensive structural analysis of (3-Bromobenzyl)-cyanoacetic acid requires a multi-faceted approach, integrating physicochemical property determination with a suite of powerful analytical techniques. The logical application of IR, NMR, and mass spectrometry provides a detailed understanding of the molecule's functional groups and connectivity. Ultimately, single-crystal X-ray diffraction offers the definitive three-dimensional structure. The self-validating nature of this integrated workflow ensures a high degree of confidence in the final structural assignment, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Staples, R. (2025, October 28). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of m/z values and assigned chemical identities of fragmentation products of protonated cystine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyanopropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). GB2583146A - Process for preparing cyanoacetates.

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyanopropanoic acid. Retrieved from [Link]

-

Journal of Chinese Pharmaceutical Sciences. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

- Google Patents. (n.d.). EP2397472A1 - A process for the preparation of a benzylbromide intermediates.

-

Cheméo. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- (CAS 24393-53-1). Retrieved from [Link]

-

Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.

-

PubChem. (n.d.). Cyanoacetic acid. Retrieved from [Link]

Sources

- 1. 948015-61-0|3-(3-Bromophenyl)-2-cyanopropanoic acid|BLD Pharm [bldpharm.com]

- 2. GB2583146A - Process for preparing cyanoacetates - Google Patents [patents.google.com]

- 3. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of (3-Bromobenzyl)-cyanoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromobenzyl)-cyanoacetic acid, also known as 3-(3-bromophenyl)-2-cyanopropanoic acid (CAS No. 948015-61-0), is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its unique structure, incorporating a substituted aromatic ring, a reactive nitrile group, and an acidic carboxylic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation, and analytical development. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of (3-Bromobenzyl)-cyanoacetic acid, detailed experimental protocols for its characterization, and insights into its potential applications.

Introduction: The Strategic Importance of (3-Bromobenzyl)-cyanoacetic Acid in Drug Discovery

The design of new molecular entities with therapeutic potential often relies on the strategic combination of chemical motifs that govern a molecule's interaction with biological targets and its pharmacokinetic profile. (3-Bromobenzyl)-cyanoacetic acid emerges as a compound of interest due to the convergence of three key functional groups:

-

The 3-Bromobenzyl Moiety: The presence of a bromine atom on the phenyl ring introduces a site for further chemical modification through cross-coupling reactions, allowing for the exploration of a wider chemical space. The lipophilic nature of the benzyl group can also influence the compound's ability to cross cellular membranes.

-

The Cyano Group: This versatile functional group can participate in various chemical transformations and can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.

-

The Cyanoacetic Acid Core: The carboxylic acid function imparts acidity, enabling salt formation to modulate solubility and bioavailability. The alpha-cyano group enhances the acidity of the adjacent methine proton, making it a reactive handle for condensation reactions.

This guide will delve into the specific physicochemical properties that arise from this unique combination of functional groups, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Core Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development.

Chemical Structure

The chemical structure of (3-Bromobenzyl)-cyanoacetic acid is depicted below.

Figure 1: 2D structure of (3-Bromobenzyl)-cyanoacetic acid.

Fundamental Molecular Data

The foundational quantitative data for (3-Bromobenzyl)-cyanoacetic acid is summarized in the table below.

| Property | Value | Source |

| CAS Number | 948015-61-0 | |

| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |

| Molecular Weight | 254.08 g/mol | |

| Synonym | 3-(3-bromophenyl)-2-cyanopropanoic acid |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data for (3-Bromobenzyl)-cyanoacetic acid, we can predict its properties based on the known characteristics of its constituent fragments: the 3-bromobenzyl group and the cyanoacetic acid moiety.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point (°C) | 100 - 130 | Cyanoacetic acid has a melting point of 66-69 °C. The introduction of the larger, more rigid 3-bromobenzyl group is expected to increase the melting point due to enhanced crystal lattice energy. For comparison, 3-bromobenzoic acid melts at 155-157 °C. |

| Boiling Point (°C) | > 300 (with decomposition) | Carboxylic acids with similar molecular weights often have high boiling points. Decomposition before boiling at atmospheric pressure is likely due to the presence of the carboxylic acid and nitrile groups. |

| Solubility | ||

| Water | Sparingly soluble | The polar carboxylic acid and cyano groups will contribute to some water solubility, but the hydrophobic 3-bromobenzyl group will significantly limit it. Solubility is expected to increase in basic aqueous solutions due to salt formation. |

| Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) | The overall organic character of the molecule suggests good solubility in common polar organic solvents. |

| pKa | 2.0 - 2.5 | The pKa of cyanoacetic acid is approximately 2.45[1]. The electron-withdrawing nature of the 3-bromobenzyl group is not expected to significantly alter the pKa of the carboxylic acid, which is primarily influenced by the adjacent electron-withdrawing cyano group. |

| LogP | ~2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the bromophenyl group will contribute significantly to a positive LogP value, indicating a preference for the lipid phase. |

Synthesis and Purification

A plausible and efficient synthetic route to (3-Bromobenzyl)-cyanoacetic acid is via the Knoevenagel condensation, a well-established method for forming carbon-carbon bonds.

Synthetic Workflow: Knoevenagel Condensation

This reaction involves the condensation of 3-bromobenzaldehyde with cyanoacetic acid, typically catalyzed by a weak base.

Figure 2: Synthetic workflow for (3-Bromobenzyl)-cyanoacetic acid.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or toluene, followed by a catalytic amount of a weak base like piperidine or pyridine (0.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (3-Bromobenzyl)-cyanoacetic acid.

Analytical Characterization

A comprehensive characterization of (3-Bromobenzyl)-cyanoacetic acid is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 3-bromophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). A singlet or doublet for the benzylic CH proton and a singlet for the carboxylic acid proton (which may be broad and exchangeable with D₂O) are also expected. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (δ ~115-120 ppm), the carboxylic acid carbonyl carbon (δ ~170-180 ppm), and the aliphatic carbons of the side chain will be observed. |

| FT-IR (ATR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹) are expected. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of (3-Bromobenzyl)-cyanoacetic acid.

Figure 3: HPLC workflow for purity analysis.

Recommended HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Applications in Drug Development

The structural features of (3-Bromobenzyl)-cyanoacetic acid make it a valuable starting material for the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the development of:

-

Enzyme Inhibitors: The cyanoacetic acid moiety can be used to synthesize derivatives that target the active sites of various enzymes.

-

Heterocyclic Compounds: The reactive nature of the molecule allows for its incorporation into diverse heterocyclic ring systems, which are prevalent in many drug molecules.

-

PROTACs and Molecular Glues: The bromobenzyl group can serve as a synthetic handle for conjugation to linker molecules in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Conclusion

(3-Bromobenzyl)-cyanoacetic acid is a compound with significant untapped potential in the field of drug discovery and development. While experimental data on its physicochemical properties are not yet widely available, this guide provides a robust framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous structures. As research into this and similar molecules continues, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a key building block in the creation of next-generation therapeutics.

References

-

PubChem. Cyanoacetic acid. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Synthesis of (3-Bromobenzyl)-cyanoacetic Acid: Precursors and Protocols

This technical guide offers an in-depth exploration of the synthesis of (3-Bromobenzyl)-cyanoacetic acid, a crucial intermediate for pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential precursors, synthetic methodologies, and underlying chemical principles.

The Strategic Importance of (3-Bromobenzyl)-cyanoacetic Acid in Medicinal Chemistry

(3-Bromobenzyl)-cyanoacetic acid is a versatile molecular building block. The presence of the cyano and carboxylic acid groups allows for a variety of chemical transformations, while the bromo-substituted benzyl moiety provides a handle for further molecular elaboration, often through metal-catalyzed cross-coupling reactions. This unique combination of reactive sites makes it an invaluable precursor in the synthesis of complex, biologically active molecules.

Core Synthetic Approach: The Knoevenagel Condensation

The most common and efficient route to (3-Bromobenzyl)-cyanoacetic acid is through a Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] In this specific synthesis, the key precursors are 3-bromobenzaldehyde and an ester of cyanoacetic acid, such as ethyl cyanoacetate.[2]

The overall synthetic strategy can be visualized as a two-step process:

-

Knoevenagel Condensation: 3-Bromobenzaldehyde reacts with ethyl cyanoacetate in the presence of a basic catalyst to form ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to yield the final product, (3-Bromobenzyl)-cyanoacetic acid.[3]

Caption: General synthetic scheme for (3-Bromobenzyl)-cyanoacetic acid.

A Closer Look at the Precursors

The selection and purity of the starting materials are critical for a successful and high-yielding synthesis.

3-Bromobenzaldehyde: The Aromatic Core

3-Bromobenzaldehyde serves as the electrophilic component in the condensation. The bromine atom at the meta position is key to the identity of the final product.

-

Synthesis of 3-Bromobenzaldehyde: While commercially available, it can be synthesized by the reaction of benzaldehyde with bromine in the presence of a brominating catalyst.[4]

-

Purity Considerations: It is essential to use high-purity 3-bromobenzaldehyde to avoid side reactions and simplify the purification of the final product.

Cyanoacetic Acid and its Esters: The Active Methylene Source

The active methylene group in cyanoacetic acid and its esters is readily deprotonated to form a nucleophilic carbanion.

-

Ethyl Cyanoacetate: This is a commonly used and commercially available reagent for the Knoevenagel condensation.[5] It can be prepared through various methods, including the reaction of ethyl chloroacetate with sodium cyanide.[5]

-

Cyanoacetic Acid: While cyanoacetic acid itself can be used in Knoevenagel condensations, its ester derivatives are often preferred for this specific synthesis to control the reactivity and facilitate the isolation of the intermediate.[6][7] Cyanoacetic acid can be prepared from a cyanoacetic ester via acidic hydrolysis.[8]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (3-Bromobenzyl)-cyanoacetic acid.

Part 1: Synthesis of Ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzaldehyde | 185.02 | 18.5 g | 0.10 |

| Ethyl Cyanoacetate | 113.12 | 11.3 g | 0.10 |

| Piperidine | 85.15 | 0.85 g (1.0 mL) | 0.01 |

| Ethanol (anhydrous) | 46.07 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromobenzaldehyde (18.5 g, 0.10 mol) and ethyl cyanoacetate (11.3 g, 0.10 mol) in anhydrous ethanol (50 mL).

-

To the stirred solution, add piperidine (1.0 mL, 0.01 mol) dropwise.

-

Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol to yield pure ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate.

Part 2: Hydrolysis to (3-Bromobenzyl)-cyanoacetic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate | 280.11 | 28.0 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | q.s. | - |

Procedure:

-

In a 500 mL beaker, dissolve sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL).

-

Add the ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate (28.0 g, 0.10 mol) to the sodium hydroxide solution.

-

Heat the mixture with stirring until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of (3-Bromobenzyl)-cyanoacetic acid will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

Caption: Mechanism of the Knoevenagel Condensation.

The Knoevenagel condensation proceeds through the following key steps:

-

Enolate Formation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-bromobenzaldehyde.[9]

-

Protonation and Dehydration: The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.[9]

Conclusion

The synthesis of (3-Bromobenzyl)-cyanoacetic acid via the Knoevenagel condensation of 3-bromobenzaldehyde and ethyl cyanoacetate is a reliable and well-established method. By adhering to the detailed protocols and understanding the critical role of precursor purity and reaction conditions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

- A process for the preparation of a cyanoacetate is provided, wherein the process comprises: (a) reacting aspartic acid with an alcohol, in the presence of an acetyl halide to form a beta-ester of the aspartic acid; (b) optionally, separating therefrom the so formed beta-ester of aspartic acid; (c) reacting the beta-ester of aspartic acid with a halogenating agent to form a cyanoacetate; and (d) optionally, separating therefrom the so formed cyanoacetate. The halogenating agent may be tribromoisocyanuric acid, trichloroisocyanuric acid, N-chlorosuccinimide, N-bromosuccinimide, sodium hypochlorite, calcium hypochlorite or N-chloro-p-toluenesulfonamide sodium salt. The alcohol may be an alkyl alcohol, aryl alcohol, alkaryl alcohol or an aralkyl alcohol.

- Cyanoacetic acid is prepared from a cyanoacetic ester by said hydrolysis with aqueous hydrochloric acid in a molar ratio of 1:025 0.55 at a temperature of 50 100C.

- The invention discloses a preparation method of a cyanoacetic acid. The preparation method uses a formic acid and acetonitrile as raw materials, uses organic metallic nickel as a catalyst, and performs a reaction under carbon dioxide atmosphere so as to prepare the cyanoacetic acid.

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

Ethyl cyanoacetate. Wikipedia. [Link]

-

Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

-

Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Hydrolysis of Esters. Chemistry LibreTexts. [Link]

- A method of producing 3-bromobenzaldehyde is disclosed, wherein, upon producing 3-bromobenzaldehyde by allowing benzaldehyde to react with bromine in the presence of brominating catalyst in 1,2-dichloroethane being a reaction solvent, 1,2-dichloroethane having been used for aforesaid reaction as a reaction solvent is recovered and, after the recovered solvent is allowed first to react with chlorine in the presence of above brominating catalyst, the reaction is performed by the addition of benzaldehyde and bromine.

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Hydrolysis of ethyl acetate. (a) Gibbs free energy profiles and (b)... ResearchGate. [Link]

-

A New Approach to the Cyanoacetic Ester Synthesis. [Link]

-

Knoevenagel Condensation. YouTube. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. US3723499A - Process for the production of cyanoacetic acid - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

The Rising Therapeutic Potential of (3-Bromobenzyl)-cyanoacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Cyanoacetic Acid Scaffold

In the landscape of medicinal chemistry, the cyanoacetic acid scaffold represents a versatile and highly valued building block. Its derivatives are a cornerstone in the synthesis of a multitude of heterocyclic compounds and pharmacologically active agents.[1][2] The inherent reactivity of the cyano and carbonyl groups, coupled with the active methylene bridge, provides a rich platform for chemical modification and the exploration of diverse biological activities.[2] This guide focuses on a particularly promising subclass: (3-Bromobenzyl)-cyanoacetic acid derivatives. The introduction of the 3-bromobenzyl moiety is a strategic decision aimed at enhancing lipophilicity and introducing a potential site for further functionalization, thereby modulating the pharmacokinetic and pharmacodynamic profiles of the parent molecule. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological activities, and therapeutic potential of these compounds.

Synthetic Strategies: A Pathway to Novel Derivatives

The synthesis of (3-Bromobenzyl)-cyanoacetic acid derivatives can be approached through several established methodologies, primarily centered around the cyanoacetylation of appropriate precursors. A general and efficient method involves the reaction of a suitable amine with an alkyl cyanoacetate or cyanoacetic acid under various reaction conditions.[1]

General Synthesis Workflow

A plausible and efficient synthetic route to the target compounds would involve a multi-step process, beginning with the preparation of a key intermediate, 3-bromobenzyl amine, followed by its reaction with a cyanoacetic acid derivative.

Caption: General synthesis workflow for (3-Bromobenzyl)-cyanoacetic acid derivatives.

Experimental Protocol: Synthesis of N-(3-bromobenzyl)-2-cyanoacetamide

The following protocol outlines a representative synthesis of a (3-Bromobenzyl)-cyanoacetamide derivative, a key intermediate for obtaining the corresponding carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzyl amine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of a base, such as triethylamine.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired N-(3-bromobenzyl)-2-cyanoacetamide.

Biological Activities: A Multifaceted Therapeutic Potential

The inherent chemical features of (3-Bromobenzyl)-cyanoacetic acid derivatives suggest a broad spectrum of biological activities. The cyano group, in particular, is known to be crucial for the activity of many compounds.[3]

Antimicrobial Activity

Derivatives of cyanoacetic acid have demonstrated notable antimicrobial properties.[4] The presence of the cyano functional group appears to be essential for this activity.[3] While specific studies on (3-Bromobenzyl)-cyanoacetic acid are limited, related structures have shown efficacy against various pathogens. For instance, certain cyano-containing heterocyclic compounds have exhibited activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various fungal species.[3][4]

Table 1: Antimicrobial Activity of Representative Cyanoacetic Acid Derivatives

| Compound Class | Target Organism | Activity (MIC/IZ) | Reference |

| Thiazoloquinazoline derivatives | S. aureus (ATCC 25923) | Moderate to mild inhibition zones | [4] |

| Thiazoloquinazoline derivatives | MRSA (USA300) | IZ = 14-17 mm | [4] |

| (Cyano-NNO-azoxy)pyrazole derivatives | Candida krusei | MIC = 0.25 µg/mL | [3] |

| (Cyano-NNO-azoxy)pyrazole derivatives | Candida glabrata | MIC = 0.5 µg/mL | [3] |

MIC: Minimum Inhibitory Concentration; IZ: Inhibition Zone

Anticancer Activity

The anticancer potential of cyano-containing compounds is well-documented.[5] Derivatives of 3-cyanobenzaldehyde, a structurally related precursor, have shown cytotoxicity against a variety of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[5] Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines.[6] The introduction of a 3-bromophenyl group in other heterocyclic systems has also resulted in compounds with promising anticancer activity.[7] For example, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant growth inhibition against various cancer cell lines, with the CNS cancer cell line SNB-75 being particularly sensitive.[7]

Table 2: Anticancer Activity of Representative Cyano- and Bromo- Phenyl Derivatives

| Compound | Cancer Cell Line | Activity (% Growth Inhibition) | Reference |

| 5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 41.25 | [7] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | PC3 (Prostate Cancer) | Significant cytotoxicity | [8] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | HepG2 (Liver Cancer) | Significant cytotoxicity | [8] |

The proposed mechanism of action for many of these anticancer agents involves the inhibition of critical cellular processes. For instance, some cyano-substituted pyrrole fused (iso)quinoline derivatives have been shown to act as tubulin polymerization inhibitors.[9]

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity

Arylalkanoic acids, a class of compounds to which (3-Bromobenzyl)-cyanoacetic acid belongs, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10] The acidic metabolite of these compounds is typically responsible for their anti-inflammatory effects.[10] Furthermore, other cyano-containing derivatives have been shown to exert anti-inflammatory effects by modulating the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of (3-Bromobenzyl)-cyanoacetic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence their therapeutic potential include:

-

The Cyano Group: The presence of the cyano moiety is often critical for biological activity, particularly in the context of antimicrobial and anticancer effects.[3][12]

-

The Benzyl Group: The N-benzyl group on the indole nitrogen of certain derivatives has been found to be necessary for high binding affinity to biological targets.[12]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. For instance, the 3-bromo substitution in the target compounds of this guide is expected to enhance lipophilicity, which can improve cell membrane permeability and overall bioavailability.

Conclusion and Future Directions

(3-Bromobenzyl)-cyanoacetic acid derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for further investigation in drug discovery programs. Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable in optimizing their therapeutic efficacy and advancing them toward clinical development.

References

-

Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

-

Sanna, P., et al. (2011). Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2414-2420. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing cyanobenzyl compounds.

-

Khan, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. Retrieved from [Link]

-

Sabbadin, D., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(23), 16991. Retrieved from [Link]

-

Fadda, A. A., et al. (2012). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Archiv der Pharmazie, 345(8), 656-663. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromobenzyl acetate. Retrieved from [Link]

-

Reyes-García, A. M., et al. (2020). Anti-Inflammatory and Antioxidant Activities of the Methanolic Extract of Cyrtocarpa procera Bark Reduces the Severity of DSS-Induced Ulcerative Colitis in Mice. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

-

Hewage, R. T., et al. (2022). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Marine Drugs, 20(2), 103. Retrieved from [Link]

-

de Oliveira, J. R., et al. (2021). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 26(11), 3183. Retrieved from [Link]

-

Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4945. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Retrieved from [Link]

-

Wang, Y., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Gheorghe, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2021. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of cyanoacetic acid.

-

Al-Omran, F., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(4), 489-525. Retrieved from [Link]

-

Fadilah, et al. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 34(5), 2636-2641. Retrieved from [Link]

-

Kumar, S., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 388-396. Retrieved from [Link]

-

Jia, H., et al. (2021). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 26(18), 5539. Retrieved from [Link]

-

Ghorab, M. M., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Letters in Drug Design & Discovery, 14(10), 1166-1175. Retrieved from [Link]

-

Bouziane, I., et al. (2023). Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link]

-

Gega, J., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 28(13), 5123. Retrieved from [Link]

-

Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 1-13. Retrieved from [Link]

-

Elasasy, M. E. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules, 28(7), 3181. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for benzyl cyanide derivative.

-

Lagos, C. F., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1198. Retrieved from [Link]

-

Abdel-Raheem, S. A. A., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. European Chemical Bulletin, 10(1), 35-38. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of (3-Bromobenzyl)-cyanoacetic Acid: A Predictive Technical Guide

This technical guide provides a detailed analysis of the predicted spectroscopic data for (3-Bromobenzyl)-cyanoacetic acid, a molecule of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, a robust and scientifically-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics can be extrapolated from fundamental principles and the known spectral data of its constituent chemical moieties. This document is intended to serve as a comprehensive resource for researchers, aiding in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

(3-Bromobenzyl)-cyanoacetic acid is a disubstituted derivative of cyanoacetic acid, featuring a 3-bromobenzyl group attached to the α-carbon. The key structural features that will dictate its spectroscopic signature are the 3-substituted aromatic ring, the benzylic methylene bridge, the chiral methine center, the nitrile group, and the carboxylic acid functionality. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Figure 2: Predicted major fragmentation pathways for (3-Bromobenzyl)-cyanoacetic acid.

Part 4: Experimental Protocols

The following section outlines the methodologies for acquiring the spectroscopic data discussed. The choices of parameters and reagents are grounded in achieving high-quality, reproducible results.

NMR Data Acquisition Workflow

Figure 3: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromobenzyl)-cyanoacetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution). The instrument's probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to maximize homogeneity and improve spectral resolution.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Typically, 16 to 32 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good quality spectrum.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phase- and baseline-corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons. For both spectra, peaks are identified and their chemical shifts are referenced to TMS.

FTIR-ATR Data Acquisition

Methodology:

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor). [1]2. Sample Application: Place a small amount of the solid (3-Bromobenzyl)-cyanoacetic acid powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to enhance the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules and provides detailed fragmentation patterns. For less volatile compounds or for a softer ionization method that preserves the molecular ion, Electrospray Ionization (ESI) could be used.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern. [Link]

-

YouTube. (2018). mass spectrometry: tropylium ion. [Link]

-

GCMS Section 6.12 - Whitman College. (n.d.). Fragmentation of Carboxylic Acids. [Link]

-

University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

-

Chemistry LibreTexts. (2025). Table of Characteristic IR Absorptions. [Link]

Sources

Afuresertib (GSK2110183): A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable, and selective ATP-competitive pan-Akt kinase inhibitor.[1][2] It has demonstrated significant potential as an antineoplastic agent in numerous preclinical and clinical studies.[3] This technical guide provides an in-depth overview of Afuresertib's physicochemical properties, mechanism of action, biological activity, safety profile, and relevant experimental protocols for researchers and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[3] Dysregulation of this pathway, frequently through mutations or overexpression of its components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] Akt, a serine/threonine-specific protein kinase, serves as a central node in this pathway.[3] Afuresertib has emerged as a promising therapeutic agent that targets all three isoforms of Akt (Akt1, Akt2, and Akt3), effectively blocking its kinase activity and the subsequent phosphorylation of its downstream substrates.[2][3] By inhibiting Akt, Afuresertib aims to halt the pro-survival and proliferative signals that drive tumor growth, ultimately leading to cell cycle arrest and apoptosis.[1][3]

Physicochemical Properties

Afuresertib is a white to off-white solid.[1] Its hydrochloride salt is soluble in DMSO and water.

| Property | Value | Source |

| Chemical Name | N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | [5] |

| Synonyms | GSK2110183, GSK-2110183 | [5] |

| CAS Number | 1047644-62-1 (free base), 1047645-82-8 (HCl salt) | |

| Molecular Formula | C18H17Cl2FN4OS | [6] |

| Molecular Weight | 427.32 g/mol (free base), 463.8 g/mol (HCl salt) | [6] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in DMSO and Water | |

| Storage | Store at 0°C (short term), -20°C (long term), desiccated |

Mechanism of Action

Afuresertib is a reversible, ATP-competitive inhibitor of all three Akt isoforms.[7][8] It binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[9] This inhibition of the PI3K/Akt signaling pathway leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[4][9]

The inhibitory potency of Afuresertib varies across the Akt isoforms, with the highest affinity for Akt1.

| Target | Ki |

| Akt1 | 0.08 nM |

| Akt2 | 2 nM |

| Akt3 | 2.6 nM |

The inhibition of Akt by Afuresertib leads to a concentration-dependent decrease in the phosphorylation of multiple downstream substrates, including GSK3β, PRAS40, FOXO, and Caspase 9.[6][10]

Caption: Afuresertib inhibits the PI3K/Akt signaling pathway.

Biological Activity

Afuresertib has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of hematological and solid tumor cell lines.

In Vitro Activity

-

Cell Proliferation: Afuresertib inhibits the proliferation of various cancer cell lines. For instance, 65% of hematological cell lines and 21% of solid tumor cell lines tested were sensitive to Afuresertib with an EC50 < 1 µM.[6][11]

-

Apoptosis: In malignant pleural mesothelioma (MPM) cells, Afuresertib significantly increases caspase-3 and caspase-7 activities, leading to an increase in the number of apoptotic cells.[1][2]

-

Cell Cycle Arrest: Afuresertib strongly arrests the cell cycle in the G1 phase in MPM cells.[1][2] This is associated with an increased expression of p21WAF1/CIP1 and decreased phosphorylation of Akt substrates like GSK-3β and FOXO family proteins.[1]

In Vivo Activity

Oral administration of Afuresertib has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner.[7]

-

BT474 Breast Tumor Xenografts: Daily oral administration of Afuresertib at 10, 30, or 100 mg/kg resulted in 8%, 37%, and 61% tumor growth inhibition (TGI), respectively.[1][6]

-

SKOV3 Ovarian Tumor Xenografts: Treatment with 10, 30, and 100 mg/kg of Afuresertib resulted in 23%, 37%, and 97% TGI, respectively.[1][6]

Safety and Hazards

A phase 1 clinical trial in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[7] Dose-limiting toxicities at the 150-mg dose included abnormalities in liver function tests.[12] The most frequently reported adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%).[7][12] Overall, single-agent Afuresertib demonstrated a favorable safety profile with manageable side effects.[7]

As with any active pharmaceutical ingredient, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling Afuresertib. A Material Safety Data Sheet (MSDS) should be consulted for detailed handling and safety information.[13]

Experimental Protocols

Kinase Assay

The potency of Afuresertib against Akt isoforms can be determined using a filter binding assay.

Caption: Workflow for an in vitro kinase assay.

Detailed Steps:

-

Enzyme and Inhibitor Preparation: Prepare solutions of recombinant Akt1 (0.1 nM), Akt2 (0.7 nM), and Akt3 (0.2 nM) and serial dilutions of Afuresertib.[6]

-

Pre-incubation: Pre-incubate the enzyme with Afuresertib for 1 hour.[6]

-

Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate (e.g., GSKα peptide) and [γ-33P]ATP.[6]

-

Reaction Incubation: Incubate the reaction mixture for 2 hours.[6]

-

Termination and Capture: Terminate the reaction and capture the radiolabeled phosphorylated peptide on a phospho-cellulose filter plate.[6]

-

Quantification: Wash the filter plate to remove unincorporated [γ-33P]ATP and quantify the radioactivity to determine the level of kinase activity.

-

Data Analysis: Calculate the Ki values from the inhibition curves.

Cell Proliferation Assay

The effect of Afuresertib on cell proliferation can be assessed using a 3-day assay with a reagent like CellTiter-Glo.

Detailed Steps:

-

Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of Afuresertib concentrations (e.g., 0–30 µM) for 72 hours.[10] Include a DMSO-treated control.[10]

-

Cell Viability Measurement: After the incubation period, measure cell viability using a luminescent cell viability assay such as CellTiter-Glo, which quantifies ATP levels.

-

Data Analysis: Determine cell growth relative to the DMSO-treated controls and calculate the EC50 values from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[10]

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent pan-Akt inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in both in vitro and in vivo models. Its favorable safety profile makes it a compelling candidate for further investigation in the development of targeted cancer therapies. This guide provides a comprehensive overview of its key properties and methodologies to aid researchers in their exploration of this promising compound.

References

-

Definition of immediate-release afuresertib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 23, 2026, from [Link]

-

Afuresertib (GSK2110183) - Chemietek. (n.d.). Retrieved January 23, 2026, from [Link]

-

Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

NCT01531894 | Continuation Study of the Oral AKT Inhibitor GSK2110183 | ClinicalTrials.gov. (n.d.). Retrieved January 23, 2026, from [Link]

-

A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development. (n.d.). Retrieved January 23, 2026, from [Link]

-

GSK2110183/Afuresertib - Protocol PKB115131 / NCT01531894 - ClinicalTrials.gov. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

A Technical Guide to the Solubility of (3-Bromobenzyl)-cyanoacetic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on (3-Bromobenzyl)-cyanoacetic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this guide provides a robust framework for understanding and determining its solubility profile. We will dissect the molecular structure to predict its behavior in various organic solvents, detail a rigorous experimental protocol for solubility determination based on the gold-standard Shake-Flask method, and outline analytical techniques for accurate quantification. This document is designed to be a practical and authoritative resource, empowering researchers to generate reliable solubility data and make informed decisions in their work.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like (3-Bromobenzyl)-cyanoacetic acid, understanding its solubility is not merely an academic exercise; it has profound practical implications. Poor solubility can hinder purification processes, complicate formulation efforts, and lead to poor bioavailability, ultimately impacting the therapeutic efficacy of a potential drug candidate.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, informs the design of preclinical formulations, and aids in the development of robust analytical methods. This guide provides the foundational knowledge and practical methodologies to comprehensively assess the solubility of (3-Bromobenzyl)-cyanoacetic acid.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

An analysis of the (3-Bromobenzyl)-cyanoacetic acid structure reveals three key functional regions that dictate its solubility characteristics:

-

The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.

-

The Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

-

The 3-Bromobenzyl Group: This is a large, nonpolar, and hydrophobic moiety. The presence of the bromine atom adds to the molecular weight and introduces a degree of polarity, but the overall character of this group is hydrophobic.

Based on this structural analysis, we can predict the following general solubility profile for (3-Bromobenzyl)-cyanoacetic acid:

-

High Solubility is expected in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol, which can interact favorably with the polar carboxylic acid and cyano groups.[3]

-

Moderate Solubility might be observed in less polar solvents like ethyl acetate, where the hydrophobic benzyl group can interact with the solvent.

-

Low Solubility is anticipated in nonpolar solvents such as toluene and hexane, where the polar functional groups would be energetically disfavored.

-

Slight Solubility in Water: While the carboxylic acid group is hydrophilic, the large hydrophobic 3-bromobenzyl group will likely limit its aqueous solubility.[4][5]

Physicochemical Properties Influencing Solubility

Several key physicochemical parameters of (3-Bromobenzyl)-cyanoacetic acid will influence its solubility:

-

Acidity (pKa): The carboxylic acid group is acidic. The pKa of the parent cyanoacetic acid is approximately 2.45.[6] The presence of the electron-withdrawing bromo and cyano groups on the benzyl ring will likely result in a similar or slightly lower pKa for (3-Bromobenzyl)-cyanoacetic acid. In solvents that can accept a proton, the degree of ionization will significantly impact solubility.

-

Hydrogen Bonding: The ability of the carboxylic acid group to form strong hydrogen bonds with solvent molecules is a primary driver of solubility in protic solvents like alcohols.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. A high melting point can sometimes indicate a high lattice energy, which can lead to lower solubility.

-

Substituent Effects: The bromo and cyano substituents are electron-withdrawing.[7][8] These groups influence the electron distribution within the molecule, which can affect the strength of intermolecular interactions and, consequently, solubility.[9]

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is essential. The equilibrium Shake-Flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3]

Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of (3-Bromobenzyl)-cyanoacetic acid.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials:

-

(3-Bromobenzyl)-cyanoacetic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Glass vials with screw caps

-

Shaking incubator or constant temperature water bath with agitation

-

Syringe filters (0.45 µm)

-

Calibrated pipettes and volumetric flasks

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (3-Bromobenzyl)-cyanoacetic acid to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

-

Phase Separation:

-

Remove the vial from the incubator and allow it to stand undisturbed for a short period to allow undissolved solids to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent (typically the mobile phase for HPLC analysis).

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of (3-Bromobenzyl)-cyanoacetic acid.[10]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Analytical Quantification by HPLC

A reliable and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is a suitable technique for quantifying (3-Bromobenzyl)-cyanoacetic acid.

Typical HPLC Method Parameters:

-

Column: A C18 reverse-phase column is a common choice for this type of molecule.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the carboxylic acid is protonated) and an organic modifier like acetonitrile or methanol.[11]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220-230 nm).

-

Quantification: A calibration curve should be prepared using standard solutions of (3-Bromobenzyl)-cyanoacetic acid of known concentrations.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Template for Reporting Solubility Data of (3-Bromobenzyl)-cyanoacetic acid at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetone | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value | |

| Moderately Polar | Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Nonpolar | Toluene | 2.38 | Experimental Value | Calculated Value |

| Hexane | 1.88 | Experimental Value | Calculated Value |

Conclusion